sorbitan tristearate (span 65); Span 65; span (R) 65 hlb-value 2.1; Span-65; Emulsifier S-65

Description

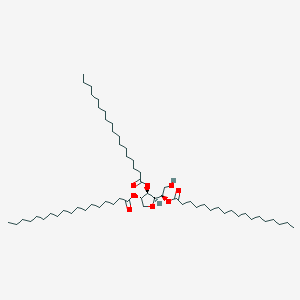

Chemical Identity: Sorbitan tristearate (Span 65) is a nonionic surfactant derived from sorbitol and stearic acid, forming a triester structure. Its molecular formula is C₆₀H₁₁₄O₈ (or C₆₀H₁₁₆O₉, depending on hydration) with a molecular weight of 963.54–981.56 g/mol . It is designated as E492 in food applications and is commonly used as an emulsifier, stabilizer, or anti-blooming agent in chocolates and cooking oils .

Properties

IUPAC Name |

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-octadecanoyloxyethyl]-4-octadecanoyloxyoxolan-3-yl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59-,60-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKVXMKNXIZHLF-LLPUSWRMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H114O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan tristearate is synthesized through the esterification of sorbitol with stearic acid. The reaction typically involves heating sorbitol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction conditions usually include temperatures ranging from 180°C to 220°C and may require several hours to complete.

Industrial Production Methods: In industrial settings, the production of sorbitan tristearate involves continuous esterification processes. The raw materials, sorbitol and stearic acid, are fed into a reactor where they undergo esterification. The product is then purified through distillation or crystallization to remove any unreacted materials and by-products. The final product is often a mixture of partial esters of sorbitol and its anhydrides with stearic acid.

Chemical Reactions Analysis

Types of Reactions: Sorbitan tristearate primarily undergoes hydrolysis and saponification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of sorbitol and stearic acid. Saponification, a specific type of hydrolysis under basic conditions, results in the formation of soap and glycerol.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.

Reaction Conditions: Hydrolysis reactions are usually conducted at elevated temperatures (around 100°C) to accelerate the reaction rate.

Major Products:

Hydrolysis: Sorbitol and stearic acid.

Saponification: Soap (sodium or potassium stearate) and glycerol.

Scientific Research Applications

Food Industry Applications

Sorbitan tristearate is widely utilized in the food sector due to its emulsifying properties. Its primary functions include:

- Emulsifier : It stabilizes oil-in-water (O/W) and water-in-oil (W/O) emulsions, particularly in products containing high saturated fats.

- Anti-bloom Agent : In chocolate production, it prevents fat bloom by stabilizing β’ crystals, thereby maintaining the appearance and texture of chocolates .

- Texture Enhancer : It improves the texture of margarine and spreads by preventing the formation of a cloudy appearance in cooking oils .

Table 1: Food Products Containing Sorbitan Tristearate

| Food Category | Specific Applications |

|---|---|

| Bakery Products | Stabilizes fats and improves texture |

| Chocolate Products | Retards fat bloom |

| Margarine | Maintains smooth texture |

| Cooking Oils | Prevents cloudiness |

| Confectionery | Enhances stability and appearance |

Cosmetic Industry Applications

In cosmetics, sorbitan tristearate serves as an effective emulsifier and stabilizer:

- W/O Emulsions : It is frequently used in creams and lotions to maintain emulsion stability.

- Surfactant : Acts as a mild surfactant in skin care products, enhancing product spreadability and texture .

Table 2: Cosmetic Products Utilizing Sorbitan Tristearate

| Product Type | Functionality |

|---|---|

| Skin Care Products | Emulsifier for creams |

| Makeup Products | Stabilizer for formulations |

| Moisturizers | Enhances texture and application |

Pharmaceutical Applications

Sorbitan tristearate is also significant in the pharmaceutical industry:

- Suppository Bases : It stabilizes hard fat bases used in suppositories, ensuring consistent release profiles .

- Topical Formulations : Functions as an emulsifier in dermatological products, improving stability and user experience.

Textile Industry Applications

In textiles, sorbitan tristearate is employed as a lubricant for synthetic fibers:

- Fiber Lubrication : It reduces friction during processing, improving the handling of synthetic and cotton fibers .

Case Study 1: Chocolate Production

In a study examining the effects of various emulsifiers on chocolate quality, sorbitan tristearate was found to significantly reduce fat bloom compared to control samples. This was attributed to its ability to stabilize β’ crystals during temperature fluctuations.

Case Study 2: Cosmetic Stability

A formulation study on moisturizing creams demonstrated that incorporating sorbitan tristearate improved emulsion stability over a six-month period compared to formulations without it. This highlights its effectiveness in maintaining product integrity.

Mechanism of Action

Sorbitan tristearate exerts its effects by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. It interacts with both hydrophilic and lipophilic molecules, allowing it to form stable water-in-oil emulsions. The molecular targets include the oil-water interface, where it forms a monolayer that prevents coalescence of the dispersed phase.

Comparison with Similar Compounds

Key Properties :

- Hydrophilic-Lipophilic Balance (HLB) : 2.1, indicating strong lipophilicity and suitability for water-in-oil (W/O) emulsions .

- Melting Point: ~53°C, soluble in organic solvents (e.g., toluene, ethanol) at elevated temperatures .

- Safety : Degrades into fatty acids and triglycerides in vivo, classified as safe by regulatory bodies (e.g., FDA, EFSA) with an acceptable daily intake (ADI) of 10 mg/kg body weight .

Structural and Functional Differences

| Compound | E Number | Esterification Degree | Fatty Acid Chain | HLB | Primary Applications |

|---|---|---|---|---|---|

| Span 65 | E492 | Tristearate | Stearic (C18) | 2.1 | W/O emulsions, chocolate anti-blooming |

| Span 60 | E491 | Monostearate | Stearic (C18) | 4.7 | O/W emulsions, whipped creams |

| Span 80 | E494 | Monooleate | Oleic (C18:1) | 4.3 | W/O emulsions, pharmaceutical creams |

| Span 20 | E493 | Monolaurate | Lauric (C12) | 8.6 | O/W emulsions, cosmetic formulations |

| Tween 65 | – | Ethoxylated tristearate | Stearic (C18) | 10.5 | O/W emulsions, solubilizing agents |

Key Observations :

- Esterification Degree: Span 65 (triester) is more hydrophobic than monoesters (e.g., Span 60, 80) due to three stearic acid chains, reducing its HLB .

- Fatty Acid Chain : Saturated chains (stearic) increase rigidity, while unsaturated chains (oleic in Span 80) enhance flexibility and lower melting points .

- Ethoxylation : Tween 65, a polyoxyethylene derivative of Span 65, has a higher HLB (10.5) due to added ethylene oxide groups, making it suitable for oil-in-water (O/W) systems .

Functional Performance in Emulsions

- Liposome Size : Span 65 produces larger liposomes than Span 80 (HLB 4.3) due to lower surface free energy from increased hydrophobicity .

- Crystallization Effects : Span 65 stabilizes the α-polymorph in lipids (e.g., tristearin), delaying transition to the β-form, which is critical for texture in chocolates . In contrast, Span 60 enhances fat coalescence in whipped creams, improving overrun .

Regulatory and Compositional Notes

- Purity: Span 65 (E492) is a mixture of sorbitan tristearate and tripalmitate, while Span 60 (E491) contains monostearate and monopalmitate. This variability may mislead consumers regarding composition .

- Safety : Span surfactants are generally hydrolyzed into safe metabolites, but ether-type surfactants (e.g., polysorbates) are less safe than ester-types like Span 65 .

Food Industry

- Chocolates : Span 65 retards fat bloom by inhibiting triglyceride recrystallization .

- Cooking Oils : Prevents cloudiness by stabilizing lipid crystals .

- Whipped Creams : Span 60 improves overrun and texture, while Span 65 is unsuitable due to excessive hydrophobicity .

Pharmaceuticals

- Lipid-Based Formulations : Span 65 stabilizes W/O emulsions for drug delivery, whereas Tween 65 (higher HLB) aids in O/W systems .

Cosmetics

- Texture Modification : Span 65 acts as a thickener in anhydrous products (e.g., ointments), while Span 20 (HLB 8.6) is used in lighter lotions .

Biological Activity

Sorbitan tristearate, commonly known as Span 65, is a nonionic surfactant and emulsifier widely utilized in various industries, including food, cosmetics, and pharmaceuticals. Its unique properties, particularly its low HLB (Hydrophilic-Lipophilic Balance) value of 2.1, make it particularly effective as a water-in-oil (W/O) emulsifier. This article delves into the biological activity of Span 65, highlighting its applications, safety assessments, and relevant research findings.

Sorbitan tristearate is synthesized through the esterification of sorbitol with three molecules of stearic acid. The resulting compound is not a pure substance but a mixture of partial esters, characterized by its waxy consistency and light cream to tan color. The chemical formula is , with a molecular weight of approximately 963.54 g/mol .

Emulsification and Stabilization

Span 65 functions primarily as an emulsifier, stabilizing oil-in-water emulsions when used in combination with polysorbates. It is particularly effective in formulations containing unsaturated lipid components such as vegetable oils . Its ability to inhibit fat bloom in chocolate and prevent cloudiness in cooking oils further underscores its significance in food technology .

Safety Assessments

Numerous studies have evaluated the safety profile of sorbitan esters, including Span 65. The following table summarizes key findings from various toxicity assessments:

These findings suggest that sorbitan tristearate is relatively non-toxic and safe for use in food and cosmetic applications.

The biological activity of Span 65 can be attributed to its surfactant properties, which allow it to reduce surface tension between immiscible liquids. This action facilitates the formation and stabilization of emulsions, making it essential in formulations where oil and water phases need to coexist without separation.

Case Studies

- Food Industry Application : In chocolate production, Span 65 has been shown to effectively retard fat bloom, enhancing the visual appeal and shelf life of chocolate products. A study demonstrated that chocolates formulated with Span 65 exhibited significantly less fat bloom compared to control samples without the emulsifier .

- Pharmaceutical Formulations : In a clinical assessment involving sorbitan stearate (closely related to Span 65), patients administered with the emulsifier showed no significant changes in gastric function or adverse effects over a period of 28 days . This supports its safety for human consumption in pharmaceutical applications.

- Cosmetic Products : Span 65 is widely used in cosmetic formulations as a stabilizer for creams and lotions. A study indicated that products containing Span 65 maintained their emulsion stability over extended periods, demonstrating its effectiveness as an emulsifying agent .

Q & A

Basic Research Questions

Q. What is the significance of Span 65’s HLB value (2.1) in emulsion design, and how is this parameter experimentally optimized?

- Answer: The Hydrophilic-Lipophilic Balance (HLB) value of 2.1 classifies Span 65 as a strongly lipophilic surfactant, ideal for water-in-oil (W/O) emulsions. To optimize emulsions, researchers blend Span 65 with hydrophilic surfactants (e.g., Tween 60, HLB 14.9) to achieve a target HLB. For instance, a 20% Span 65 + 80% Tween 60 mixture yields an effective O/W emulsion with an average HLB of 12.3, minimizing droplet size . Methodologically, researchers should:

- Prepare surfactant blends at incremental ratios (e.g., 10–30% Span 65).

- Measure emulsion stability via droplet size analysis (e.g., dynamic light scattering).

- Validate using microscopy or turbidity tests.

Q. What are the standard synthetic routes for Span 65, and how are its esterification degrees characterized?

- Answer: Span 65 is synthesized via esterification of sorbitol (or its anhydrides) with stearic acid, producing a mixture of triesters. Key steps include:

- Heating sorbitol and stearic acid with a catalyst (e.g., acid or enzyme).

- Removing water to drive esterification to completion .

- Characterization methods:

- Saponification value: Quantifies total ester content (135–155 mg KOH/g for related Span esters) .

- Hydroxyl value: Measures free hydroxyl groups (lower values indicate higher esterification; Span 65’s hydroxyl value is not directly reported but inferred to be <100 mg KOH/g based on its triester structure) .

- FT-IR or NMR: Confirms ester bond formation and degree of substitution .

Q. How does Span 65 compare to other Span esters (e.g., Span 60) in terms of structure and functional applications?

- Answer: Span 65 (sorbitan tristearate) has three stearate chains, making it more hydrophobic than Span 60 (monostearate, HLB 4.7). This structural difference impacts solubility and applications:

| Property | Span 65 (Tristearate) | Span 60 (Monostearate) |

|---|---|---|

| HLB | 2.1 (W/O emulsifier) | 4.7 (W/O emulsifier) |

| Melting Point | 53°C | 52±3°C |

| Applications | Anti-fogging agents, lubricants | Pharmaceuticals, cosmetics |

- Span 65’s higher hydrophobicity suits non-polar systems, while Span 60 balances moderate lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in emulsion performance when using Span 65 blends with other surfactants?

- Answer: While HLB guides surfactant selection, absolute emulsion performance depends on molecular compatibility. To address discrepancies:

- Screen surfactant pairs: Test Span 65 with Tweens, PEG esters, or phospholipids for synergistic effects.

- Evaluate interfacial tension: Use pendant drop or Du Noüy ring methods to assess surfactant interactions.

- Monitor long-term stability: Accelerated aging tests (e.g., centrifugation, thermal cycling) identify phase separation risks .

Q. What molecular mechanisms underlie Span 65’s ability to retard fat bloom in chocolates, and how can this be studied experimentally?

- Answer: Span 65 inhibits fat bloom by disrupting cocoa butter crystallization. Methodologies include:

- Differential Scanning Calorimetry (DSC): Measures crystallization/melting transitions with/without Span 65.

- X-ray Diffraction (XRD): Analyzes polymorphic forms (β vs. β’ crystals).

- Rheology: Assesses viscosity changes during tempering .

Q. What analytical challenges arise from Span 65’s heterogeneous composition, and how can they be mitigated?

- Answer: Commercial Span 65 is a mixture of sorbitan triesters and minor mono/diesters, causing variability. Strategies include:

- Chromatographic separation: HPLC or GC-MS to quantify ester distribution.

- Standardized sourcing: Use batches with consistent saponification/hydroxyl values.

- Statistical design: Replicate experiments to account for compositional variability .

Q. How does Span 65 function as an antistatic agent in polymers, and what metrics validate its efficacy?

- Answer: Span 65 migrates to polymer surfaces, forming a hydrophobic layer that reduces static charge. Researchers evaluate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.